molecular formula C21H19NO3 B5169464 4-ethoxy-N-(4-phenoxyphenyl)benzamide

4-ethoxy-N-(4-phenoxyphenyl)benzamide

Cat. No.: B5169464
M. Wt: 333.4 g/mol
InChI Key: OGJONPFCTVIHEN-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-phenoxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy substituent at the para position of the benzoyl group and a 4-phenoxyphenylamine moiety. It is synthesized via coupling reactions involving substituted benzoyl chlorides and aromatic amines, as exemplified by the use of 2-iodo-N-(4-phenoxyphenyl)benzamide as a precursor, yielding a 33% purified product after recrystallization . The compound has garnered attention in pharmacological research, particularly for its modulation of potassium channels. For instance, 3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574), a structural analog, enhances human EAG1 (ether-a-go-go) channel inactivation while inhibiting ERG1 channel inactivation, demonstrating substituent-dependent bidirectional effects on ion channel gating .

Properties

IUPAC Name

4-ethoxy-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-2-24-18-12-8-16(9-13-18)21(23)22-17-10-14-20(15-11-17)25-19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJONPFCTVIHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-phenoxyphenyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature and pressure, to improve the overall efficiency and cost-effectiveness of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-phenoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides .

Scientific Research Applications

4-ethoxy-N-(4-phenoxyphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Nitro vs. Ethoxy Groups

  • ICA-105574 (3-nitro-N-(4-phenoxyphenyl)benzamide): The nitro group at the 3-position confers distinct effects on potassium channels. At 2 µM, it enhances EAG1 inactivation (half-maximal inhibition at −73 mV) but inhibits ERG1 inactivation, likely due to interactions with voltage-sensing domains .
  • No direct channel modulation data is available, but structural parallels suggest possible activity at higher concentrations.

Halogenated Derivatives

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : Bromine substitution increases molecular weight and polarizability, influencing crystal packing (two molecules per asymmetric unit) and possibly bioavailability .
  • 4-Ethoxy-N-(3-fluorophenyl)benzamide : Fluorine enhances metabolic stability and lipophilicity. This derivative is marketed as an agrochemical intermediate with 99% purity, highlighting industrial applicability .

Pharmacological Profiles of Related Benzamides

Compound Substituents Biological Activity Key Findings Reference
ICA-105574 3-nitro, 4-phenoxyphenyl EAG1 inactivation ↑, ERG1 inactivation ↓ IC₅₀ = 2 µM for EAG1; 62 mV hyperpolarization
AS-4370 4-amino-5-chloro-2-ethoxy, morpholinyl Gastrokinetic agent 23b citrate: 2x potency of cisapride; no D2 antagonism
HPAPB Hydroxamic acid, p-tolyl HDAC inhibitor (anticancer) IC₅₀ = 100–200 µM (HepG2/A549); LD₅₀ = 1.29 g/kg
4-Ethoxy-N-(4-phenoxyphenyl)benzamide Ethoxy, 4-phenoxyphenyl Underexplored Synthesized at 33% yield; structural analog to ICA-105574

Spectroscopic Characterization

  • IR Spectroscopy : Absence of νC=O (~1663–1682 cm⁻¹) in triazoles ([7–9]) confirms cyclization .
  • NMR: ¹³C NMR of this compound shows aromatic carbons at δ 121.10–165.94 ppm, consistent with benzamide scaffolds .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., NO₂): Enhance interactions with ion channel voltage sensors (e.g., ICA-105574’s effect on EAG1) .
  • Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : Improve metabolic stability but may reduce binding affinity to electrophilic targets .

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